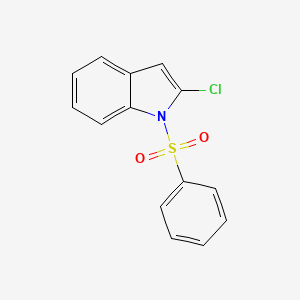

2-chloro-1-(phenylsulfonyl)-1H-indole

描述

属性

IUPAC Name |

1-(benzenesulfonyl)-2-chloroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2S/c15-14-10-11-6-4-5-9-13(11)16(14)19(17,18)12-7-2-1-3-8-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNABHYTHARWIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(phenylsulfonyl)-1H-indole typically involves the reaction of indole with chlorinating agents and sulfonylating agents. One common method is the reaction of indole with thionyl chloride (SOCl2) to introduce the chlorine atom at the second position. This is followed by the reaction with phenylsulfonyl chloride (C6H5SO2Cl) to introduce the phenylsulfonyl group at the first position. The reaction conditions often involve the use of anhydrous solvents and a base such as pyridine to facilitate the sulfonylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired reaction temperature and pressure. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can also enhance the efficiency of the production process.

化学反应分析

Types of Reactions

2-Chloro-1-(phenylsulfonyl)-1H-indole undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the second position can be substituted by nucleophiles such as amines, thiols, and alkoxides through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.

Coupling Reactions: The indole ring can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 2-amino-1-(phenylsulfonyl)-1H-indole, 2-thio-1-(phenylsulfonyl)-1H-indole, and 2-alkoxy-1-(phenylsulfonyl)-1H-indole can be formed.

Oxidation Products: Oxidation of the phenylsulfonyl group can lead to the formation of sulfoxides and sulfones.

Coupling Products: Biaryl compounds with various substituents on the indole ring can be synthesized through coupling reactions.

科学研究应用

Chemical Properties and Structure

The compound is characterized by the following structural formula:

- Chemical Formula : C14H11ClN2O2S

- Molecular Weight : 306.76 g/mol

- Melting Point : 78-80 °C

The presence of the phenylsulfonyl group enhances its biological activity, making it a valuable scaffold for drug development.

Antiplasmodial Activity

Research indicates that 2-chloro-1-(phenylsulfonyl)-1H-indole exhibits significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism involves inhibition of the parasite's growth, making it a candidate for further development as an antimalarial agent .

Antifungal Properties

This compound has shown efficacy against various fungal strains. Its antifungal activity is attributed to its ability to disrupt fungal cell wall synthesis and inhibit key enzymes involved in fungal metabolism. This makes it a potential lead for developing new antifungal therapies .

Antibacterial Effects

This compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies suggest that it interferes with bacterial protein synthesis, leading to cell death. This property positions it as a candidate for antibiotic development.

Anticancer Potential

The compound also exhibits anticancer properties, particularly through its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can reactivate silenced tumor suppressor genes, leading to cancer cell apoptosis. The phenylsulfonyl moiety plays a critical role in enhancing this activity .

Synthetic Pathways and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Direct Sulfonation : The indole ring is sulfonated using phenylsulfonyl chloride under basic conditions.

- Chlorination : Chlorination is performed using thionyl chloride to introduce the chloro group at the desired position.

Derivatives of this compound have been synthesized to optimize biological activity and reduce toxicity. For instance, modifications to the phenyl or sulfonamide groups have led to compounds with enhanced potency against resistant strains of bacteria and fungi .

Case Studies and Research Findings

Several studies highlight the promising applications of this compound:

作用机制

The mechanism of action of 2-chloro-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of kinases and other signaling proteins, leading to the modulation of cellular pathways involved in cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

相似化合物的比较

Structural Features and Substituent Effects

Substituent Position and Electronic Effects

2-(1-Benzyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-1-(phenylsulfonyl)-1H-indole (41a) and 41b ():

- Both feature a phenylsulfonyl group at the 1-position but differ in substituent placement (methyl and phenyl groups on pyrrole rings).

- The 2-position in 41a/41b is occupied by a benzyl-pyrrole moiety, contrasting with the chlorine in the target compound. This structural divergence significantly alters electronic profiles and steric bulk, impacting binding affinity in biological systems .

- 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole (): The 5-chloro substituent and 4-methylphenylsulfonyl group introduce distinct steric and electronic effects compared to the 2-chloro analogue. Crystallographic data reveal intramolecular hydrogen bonding (C–H⋯O) stabilizing the molecular conformation, a feature absent in non-methylated derivatives .

(Z)-3-(1-Chloroprop-1-enyl)-2-methyl-1-phenylsulfonyl-1H-indole ():

Key Structural Parameters

Physicochemical Properties

- Melting Points and Stability :

- NMR Data: ¹H NMR shifts for 41a/41b () show aromatic protons at δ 7.2–7.8 ppm, similar to 2-chloro derivatives. However, the 2-chloro substituent deshields adjacent protons, causing downfield shifts compared to non-halogenated indoles .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-chloro-1-(phenylsulfonyl)-1H-indole, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves sulfonylation of 2-chloroindole using sulfonyl chlorides. For example, sodium hydride (NaH) is used to deprotonate the indole nitrogen, followed by reaction with phenylsulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Strict control of temperature (0–5°C during deprotonation) and stoichiometry (1:1.2 indole:sulfonyl chloride) is critical to avoid over-sulfonylation or side reactions. Column chromatography (hexane:ethyl acetate gradient) is typically employed for purification .

Q. How can the purity and identity of this compound be validated post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. For crystalline samples, single-crystal X-ray diffraction (SCXRD) provides definitive structural validation. Monitor impurities via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What challenges arise in resolving contradictory crystallographic data for sulfonylated indole derivatives?

- Methodological Answer : Discrepancies in bond lengths, angles, or dihedral angles (e.g., phenyl-indole ring alignment) may stem from dynamic disorder or twinning. Use SHELX software (SHELXL for refinement, SHELXD for phase determination) to model disorder and apply restraints. Validate with the CheckCIF tool to address alerts related to symmetry or thermal parameters .

Q. How can hydrogen-bonding networks in this compound crystals be systematically analyzed?

- Methodological Answer : Perform graph-set analysis (e.g., Etter’s rules) on SCXRD data to classify intermolecular interactions (e.g., C–H⋯O, π–π stacking). Software like Mercury (CCDC) visualizes and quantifies these networks. For example, weak intramolecular C–H⋯O bonds may stabilize the sulfonyl group’s conformation, while intermolecular interactions dictate packing motifs .

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : The electron-withdrawing sulfonyl group directs electrophiles (e.g., nitration, halogenation) to the indole’s 5- or 6-position. Computational studies (DFT) using Gaussian or ORCA can map electrostatic potential surfaces (EPS) to predict reactive sites. Experimental validation involves monitoring reaction kinetics under controlled electrophile concentrations .

Q. How can reaction byproducts from sulfonylation be identified and mitigated?

- Methodological Answer : Byproducts like bis-sulfonylated indoles or chloro-dehalogenated species arise from excess sulfonyl chloride or moisture. Use LC-MS to detect these impurities. Optimize reaction conditions by employing dry solvents, inert atmospheres, and stoichiometric control. For persistent impurities, switch to alternative sulfonylation agents (e.g., polymer-supported sulfonyl chlorides) .

Experimental Design & Data Analysis

Q. What strategies optimize crystallization of this compound for SCXRD studies?

- Methodological Answer : Screen solvents (e.g., DCM/hexane, ethyl acetate/methanol) using vapor diffusion or slow evaporation. Introduce seeding with microcrystals from analogous compounds. For twinned crystals, employ the TwinRotMat tool in SHELXL to refine data. High-resolution data (d < 0.8 Å) improves model accuracy .

Q. How should researchers handle discrepancies between computational predictions and experimental spectral data?

- Methodological Answer : Reconcile differences by revisiting computational parameters (e.g., solvent effects in DFT, basis sets). For NMR, compare experimental shifts with computed GIAO (gauge-including atomic orbital) values. If deviations exceed 0.5 ppm, consider alternative conformers or protonation states .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in air-sensitive reactions?

- Methodological Answer : Use Schlenk lines or gloveboxes for moisture-sensitive steps. Employ explosion-proof refrigerators for storage (2–8°C, desiccated). Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Ventilate reaction hoods to maintain airborne concentrations below 1 mg/m³ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。